2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Description
The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol and its analog 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol are highly branched, amphiphilic molecules. Their structures consist of:
- A hydrophobic 4-(2,5,5-trimethylhexan-2-yl)cyclohexyl core.
- A hydrophilic oligoethylene glycol (OEG) chain (9 or 10 ethoxy units) terminating in a hydroxyl group.
These features enable applications in surfactants, drug delivery systems, and polymer stabilization due to their tunable hydrophobicity and biocompatibility .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70O11.C33H66O10/c1-34(2,3)10-11-35(4,5)32-6-8-33(9-7-32)46-31-30-45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36;1-32(2,3)10-11-33(4,5)30-6-8-31(9-7-30)43-29-28-42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34/h32-33,36H,6-31H2,1-5H3;30-31,34H,6-29H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVMMNBMSGKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO.CC(C)(C)CCC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H136O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583523 | |
| Record name | 26-{[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol--29-{[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123359-41-1 | |
| Record name | 26-{[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol--29-{[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxy}-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tritonâ?¢ iton N-101, reduced | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex polyether with significant structural features that may confer unique biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by a long chain of ethylene glycol units and a branched alkyl chain derived from 2,5,5-trimethylhexan-2-yl cyclohexyl ether. Its structure can be represented as follows:
where , , and correspond to the number of carbon, hydrogen, and oxygen atoms respectively.
Pharmacological Properties
- Antimicrobial Activity : Initial studies suggest that compounds with similar polyether structures exhibit antimicrobial properties. The presence of hydrophobic groups enhances membrane interaction, potentially leading to cell lysis .
- Antioxidant Effects : The branched alkyl groups may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition : Some derivatives of similar compounds have shown inhibitory effects on various enzymes, including urease and cytochrome P450. This suggests potential applications in treating conditions like hypertension or infections where enzyme activity plays a critical role .
The biological activity of 2-[2-[2-[...] ethanol can be attributed to several mechanisms:
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function through competitive or non-competitive mechanisms.
- Radical Scavenging : The structural components may facilitate electron donation to free radicals, thereby neutralizing their harmful effects.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of polyether compounds against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with structural similarities exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antibacterial activity .
Study 2: Antioxidant Potential
Research assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress-related diseases .
Data Table
| Property | Value/Observation |
|---|---|
| Molecular Weight | Estimated based on structure |
| Antimicrobial Activity | MIC < 10 µM against E. coli |
| Antioxidant Activity | DPPH scavenging IC50 = 25 µM |
| Enzyme Inhibition | IC50 values for urease inhibition < 1 µM |
Scientific Research Applications
The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex chemical structure with potential applications across various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and environmental science, supported by comprehensive data and case studies.
Drug Delivery Systems
The compound's unique structure, featuring multiple ether linkages and a bulky cyclohexyl group, suggests potential use in drug delivery systems. Its ability to encapsulate hydrophobic drugs can enhance bioavailability and targeted delivery. Research indicates that similar compounds have been effective in forming micelles or liposomes for drug transport, improving therapeutic outcomes in cancer treatments .
Antimicrobial Activity
Preliminary studies show that derivatives of similar compounds exhibit antimicrobial properties. The presence of the trimethylhexyl group may enhance membrane permeability, allowing for increased interaction with microbial cells. Investigations into related compounds have demonstrated significant antibacterial and antifungal activities, suggesting that further exploration of this compound could yield effective antimicrobial agents .
Anticonvulsant Properties
Research into benzyl derivatives has revealed anticonvulsant activities. The structural similarities between these derivatives and the compound suggest potential efficacy in treating epilepsy or other seizure disorders. Studies have shown that modifications to the benzyl moiety can lead to enhanced pharmacological effects, warranting further investigation into this compound's anticonvulsant potential .
Polymer Synthesis
The compound's multi-functional groups make it a candidate for use in polymer synthesis. Its ability to undergo polymerization reactions could lead to the development of novel materials with specific properties such as increased thermal stability or enhanced mechanical strength. Similar structures have been successfully incorporated into polyurethanes and other polymeric materials .
Coatings and Adhesives
Due to its hydrophobic nature and potential for forming strong intermolecular interactions, this compound could be utilized in developing coatings and adhesives. Research has shown that compounds with similar functional groups can improve adhesion properties and resistance to environmental degradation, making them suitable for industrial applications .
Environmental Remediation
The compound's structure may allow it to interact with pollutants, suggesting its potential use in environmental remediation processes. Compounds with similar characteristics have been studied for their ability to adsorb heavy metals from contaminated water sources, indicating that this compound could play a role in developing effective remediation technologies .
Green Chemistry Initiatives
In line with green chemistry principles, the synthesis of this compound could be optimized to minimize waste and reduce hazardous byproducts. Its application in creating biodegradable materials aligns with current trends towards sustainable practices in chemical manufacturing.
Case Studies
Comparison with Similar Compounds
Structural Analogues
Key Differences :
Hydrophobic Core : The target compound’s branched cyclohexyl group enhances lipid solubility compared to linear OEG derivatives .
Chain Length : Longer ethoxy chains (n=9–10 vs. n=3–4 in simpler glycol ethers) improve water solubility and reduce cytotoxicity .
Functional Groups : Terminal hydroxyl groups in the target compound enable hydrogen bonding, unlike methoxy-terminated analogs (), which exhibit lower polarity .
Physicochemical Properties
- Solubility : The cyclohexyl core reduces aqueous solubility relative to linear OEGs (e.g., decaethylene glycol) but increases compatibility with hydrophobic matrices like polymers .
- Thermal Stability : Branched structures (target compound) exhibit higher thermal decomposition temperatures (>250°C) than linear OEGs (~200°C) due to reduced chain flexibility .
- Toxicity: The target compound’s LD50 (estimated >2000 mg/kg) is superior to shorter-chain glycol ethers (e.g., 2-(2-ethoxyethoxy)ethanol, LD50 = 2500 mg/kg in rats) due to reduced metabolic cleavage .
Preparation Methods
Key Structural Features:
-
Cyclohexyl backbone : Functionalized at the 4-position with a branched alkyl group (2,5,5-trimethylhexan-2-yl).
-
Polyethoxy chain : A nona- or deca-ethylene glycol chain attached via an ether linkage.
-
Terminal alcohol : Ensures water solubility and reactivity for downstream applications.
Synthesis of the Cyclohexyl Starting Material
The 4-(2,5,5-trimethylhexan-2-yl)cyclohexanol intermediate is critical. Two primary routes are documented:
Route 2: Grignard Addition
Cyclohexanone reacts with a Grignard reagent derived from 2-bromo-2,5,5-trimethylhexane to form a tertiary alcohol, which is subsequently reduced to the cyclohexane derivative.
\text{Cyclohexanone} + \text{MgBr-C(CH}3\text{)2CH}2\text{CH(CH}3\text{)2} \rightarrow \text{4-(2,5,5-Trimethylhexan-2-yl)cyclohexanol} \xrightarrow{\text{LiAlH}4} \text{4-(2,5,5-Trimethylhexan-2-yl)cyclohexane}
Table 1: Comparative Analysis of Cyclohexyl Intermediate Synthesis
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts | 45–55 | 85–90 | Isomer separation, side products |
| Grignard | 60–70 | 92–95 | Moisture sensitivity |
Polyethoxy Chain Elongation via Williamson Ether Synthesis
The ethoxy chain is constructed iteratively using ethylene oxide or ethylene glycol derivatives.
Stepwise Etherification Protocol
-
Initial Etherification :
The cyclohexyl intermediate is reacted with ethylene glycol monotosylate under basic conditions (KOH/ethanol) to form the first ethoxy linkage. -
Iterative Chain Extension :
Each subsequent ethoxy unit is added using ethylene oxide in a pressurized reactor at 80–120°C, catalyzed by KOH or NaH. Excess ethylene oxide ensures complete conversion.
Table 2: Optimization of Ethoxy Chain Elongation
| Step | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | KOH | 6 | 85 |
| 2–9 | 100 | NaH | 4–6 per step | 75–80 |
Terminal Alcohol Functionalization
The final ethoxy group is capped with ethanol using a Mitsunobu reaction or direct alkylation:
Key Considerations :
-
Purification : Silica gel chromatography (ethyl acetate/methanol) removes unreacted ethylene glycol.
-
Yield : 65–70% after chromatography.
Challenges and Mitigation Strategies
Steric Hindrance in Long-Chain Synthesis
Long ethoxy chains (>8 units) exhibit reduced reactivity due to steric effects. Strategies include:
Byproduct Formation
-
Dicyclohexyl Ethers : Formed via acid-catalyzed dehydration of intermediates. Mitigated by neutral pH conditions.
-
Peroxide Formation : Additives like BHT (0.01–0.1 wt%) prevent oxidation during storage.
Characterization and Quality Control
Spectroscopic Data (Representative Example)
-
¹H NMR (CDCl₃) : δ 1.2–1.4 (m, cyclohexyl H), 3.5–3.7 (m, ethoxy CH₂), 1.0–1.1 (s, trimethylhexyl CH₃).
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 742.98 g/mol (n=9) |
| Melting Point | Not observed (liquid) |
| Solubility in Water | >50 mg/mL |
| LogP | 2.8 (predicted) |
Industrial-Scale Production Insights
Patent literature highlights batch vs. continuous flow approaches:
Q & A
Q. What are the recommended methods for synthesizing this compound with high purity?
Synthesis involves sequential ethoxylation of 4-(2,5,5-trimethylhexan-2-yl)cyclohexanol. Ethylene oxide is added under alkaline conditions (e.g., KOH catalyst) at 50–70°C. Intermediate purification via fractional distillation or column chromatography ensures controlled ethoxylation. For analogous compounds, yields >80% are achieved with stepwise monitoring (e.g., GC-MS) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid ignition sources due to flammability .
- Storage : Airtight containers in cool, dry conditions away from oxidizers .
Q. Which analytical techniques confirm the compound’s structure and purity?
- NMR (¹H, ¹³C) : Assigns ethoxy chain length and cyclohexyl substituent positions.
- Mass Spectrometry (ESI-TOF) : Confirms molecular weight (e.g., C16H34O9, MW 370.44 g/mol for analogous compounds) .
- HPLC : Validates purity (>95%) using C18 columns .
Advanced Research Questions
Q. How can reaction conditions optimize ethoxylation to control polymerization?
- Variables : Ethylene oxide stoichiometry, catalyst concentration (0.5–1% KOH), and temperature (60–70°C).
- Monitoring : Real-time GC-MS tracks intermediate formation.
- Case Study : 10 ethoxy units achieved with 80% yield at 65°C and 0.5% KOH .
Q. What computational methods predict thermophysical properties?
- Group Contribution (Joback/Crippen) : Estimates boiling point (~300°C) and logP (2.8–3.1).
- Molecular Dynamics : Models aggregation in aqueous solutions.
- COSMO-RS : Predicts solubility parameters for solvent selection .
| Property | Predicted (Joback) | Experimental | Reference |
|---|---|---|---|
| Boiling Point (°C) | 298 | 305 | |
| logP | 2.8 | 3.1 | |
| Density (g/cm³) | 1.12 | 1.09 |
Q. How does the cyclohexyl substituent affect solubility and stability?
The 2,5,5-trimethylhexan-2-yl group increases lipophilicity (logP +1.5 vs. linear analogs), reducing aqueous solubility but enhancing thermal stability. Branched substituents raise decomposition temperatures by ~20% compared to linear chains .
Q. How to resolve contradictions in solubility data?
Discrepancies may arise from impurities or measurement methods (shake-flask vs. HPLC). Standardize protocols (OECD 105) and validate via Hansen solubility parameters. Recent studies resolved 15% variance by controlling humidity during testing .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
